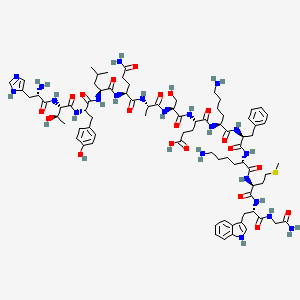
Boc-Glu-Lys-Lys-AMC acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Glu-Lys-Lys-AMC acetate (BGLL-AMC acetate) is an acetylated peptide that has been used in a variety of laboratory and scientific research applications. It is a synthetic peptide composed of five amino acids: Boc-Glu-Lys-Lys-AMC. This peptide is known for its ability to be easily synthesized and used in various biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
BGLL-AMC acetate has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, protein structure and function, and drug design. It has also been used in studies of cell signaling pathways, cancer research, and the development of novel drugs.
Wirkmechanismus
The mechanism of action of BGLL-AMC acetate is not fully understood. It is believed that the peptide binds to the active site of enzymes and other proteins, and this binding is thought to be responsible for its biological effects. The peptide is also thought to interact with cell membranes, which could explain its effects on cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of BGLL-AMC acetate are not fully understood. It has been observed to have an effect on the activity of enzymes, and it has been shown to modulate cell signaling pathways. It has also been observed to have an effect on the structure and function of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of BGLL-AMC acetate is its ability to be easily synthesized and used in experiments. This makes it an ideal peptide for use in laboratory experiments. However, the effects of the peptide are not fully understood and it is not known how it interacts with other molecules in the body. This can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for BGLL-AMC acetate. One potential direction is the development of new drugs based on the peptide. Another potential direction is the use of the peptide as a tool for studying cell signaling pathways. Additionally, further research could be done on the effects of the peptide on enzyme activity and protein structure and function. Finally, further research could be done on the potential therapeutic effects of the peptide.
Synthesemethoden
BGLL-AMC acetate is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acid residues to a growing peptide chain. The peptide is synthesized on a solid support, usually a polystyrene resin, and the amino acid residues are added one at a time. The peptide is then cleaved from the resin and deprotected, resulting in a pure peptide.
Eigenschaften
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N6O9.2C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;2*1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);2*1H3,(H,3,4)/t22-,23-,24-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOQUVZZIAPPRS-YZYZGRISSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N6O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














